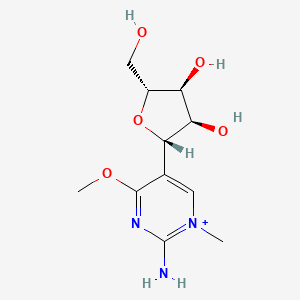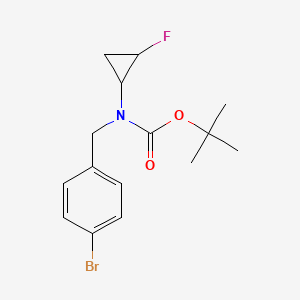![molecular formula C16H16ClNO B13364235 (4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group and a dimethylaminomethyl group attached to a phenylmethanone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-[(dimethylamino)methyl]aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.
化学反应分析
Types of Reactions
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Lacks the dimethylaminomethyl group, which may result in different chemical and biological properties.
(4-Bromophenyl){3-[(dimethylamino)methyl]phenyl}methanone: Similar structure but with a bromine atom instead of chlorine, potentially affecting its reactivity and interactions.
(4-Chlorophenyl){3-[(methylamino)methyl]phenyl}methanone: Contains a methylamino group instead of a dimethylamino group, which may influence its chemical behavior and biological activity.
Uniqueness
(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone is unique due to the presence of both the chlorophenyl and dimethylaminomethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[3-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C16H16ClNO/c1-18(2)11-12-4-3-5-14(10-12)16(19)13-6-8-15(17)9-7-13/h3-10H,11H2,1-2H3 |
InChI 键 |
FNLBLNIPEHDQMR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)
![3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364197.png)

![5-methyl-8-nitro-5H-pyrido[1,2-a]benzimidazol-10-ium](/img/structure/B13364204.png)
![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)
